4-Butyl-1,3-thiazol-2-amine
Description
Significance of Thiazole (B1198619) Derivatives in Medicinal and Materials Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental building block in numerous synthetic compounds with significant biological activity. nih.govsysrevpharm.org Its derivatives are integral to medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. kuey.netnih.govnumberanalytics.com The thiazole nucleus is a key component in various established drugs, such as the antiretroviral ritonavir (B1064) and the antibiotic sulfazole. nih.gov
Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. Their unique electronic and optical properties make them valuable in the development of advanced materials like organic light-emitting diodes (OLEDs), conductive polymers, and corrosion inhibitors. kuey.netnumberanalytics.com Thiazole-based compounds are also used as dyes, pigments, and in the agrochemical industry as pesticides and fungicides. kuey.netnumberanalytics.com
Overview of the 2-Aminothiazole (B372263) Scaffold in Heterocyclic Chemistry
The 2-aminothiazole scaffold is a particularly important structural motif in drug discovery and development. nih.govdntb.gov.ua This arrangement, where an amino group is attached to the second carbon of the thiazole ring, is a common feature in many medicinally active compounds. nih.govdntb.gov.ua The presence of the 2-aminothiazole core imparts a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govdntb.gov.uamdpi.com
The synthesis of 2-aminothiazole derivatives is a well-established area of heterocyclic chemistry. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793), is a common method for preparing these compounds. neliti.com The versatility of the 2-aminothiazole scaffold allows for the introduction of various substituents at different positions on the thiazole ring, enabling the fine-tuning of its chemical and biological properties. dntb.gov.ua
Contextualizing Research on 4-Butyl-1,3-thiazol-2-amine within the Broader Thiazole Landscape
Research into specific 4-substituted-1,3-thiazol-2-amines, such as this compound, is driven by the established importance of the broader thiazole and 2-aminothiazole families. The introduction of a butyl group at the 4-position of the thiazole ring can influence the compound's physical and chemical properties, such as its lipophilicity, which in turn can affect its biological activity.
Studies on derivatives of 4-tert-butyl-1,3-thiazol-2-amine (B189682) have shown potential in areas like anticancer research. For instance, certain derivatives have demonstrated antitumor activity against cell lines like HeLa. researchgate.netnih.gov The exploration of such compounds contributes to the growing body of knowledge on structure-activity relationships within the thiazole class, paving the way for the design of new molecules with specific and enhanced functionalities.
Below is a table summarizing the key properties of 4-tert-butyl-1,3-thiazol-2-amine, a closely related compound, to provide context for the physicochemical characteristics of such substituted thiazoles.
| Property | Value |
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| CAS Number | 74370-93-7 |
| Appearance | Not specified |
| Melting Point | 99-102 °C |
This data is for 4-tert-butyl-1,3-thiazol-2-amine and is provided for illustrative purposes. chemsrc.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
4-butyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-2-3-4-6-5-10-7(8)9-6/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
CMDRVSNHYRLGBQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)N |
Canonical SMILES |
CCCCC1=CSC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for 4-Substituted-1,3-thiazol-2-amines
The construction of the 4-substituted-1,3-thiazol-2-amine framework is predominantly achieved through well-established cyclization reactions. The Hantzsch thiazole (B1198619) synthesis and its variations, along with cyclization reactions involving thiourea (B124793), are the most prominent and widely employed methods.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. For the synthesis of 4-butyl-1,3-thiazol-2-amine, the reaction would typically involve 1-bromo-2-hexanone and thiourea. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Adaptations of the Hantzsch synthesis often focus on improving reaction conditions, such as using microwave irradiation to accelerate the reaction and improve yields. nih.gov For instance, the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89-95%) under microwave heating, a significant improvement over conventional heating methods which resulted in lower yields and longer reaction times. wikipedia.org
Cyclization Reactions involving Thiourea and α-Halo Ketones/Esters
This method is a direct application of the Hantzsch synthesis, where thiourea serves as the source of the N-C-S fragment of the thiazole ring. The reaction of an α-halo ketone, such as 1-bromo-2-hexanone, with thiourea provides a direct route to this compound. Similarly, α-halo esters can be employed to synthesize 2-aminothiazole-5-carboxylates.
The reaction conditions for these cyclizations can be varied. For example, some syntheses are carried out in solvents like ethanol (B145695) or acetonitrile (B52724) at reflux temperatures. tandfonline.com In some cases, the use of a base like potassium carbonate is employed to facilitate the reaction. nanobioletters.com The choice of solvent and base can influence the reaction rate and yield.
A review of synthetic methods highlights the versatility of this approach for creating a diverse range of 2-aminothiazole (B372263) derivatives. mdpi.com The reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine is another variation that leads to the formation of 4,5-substituted-2-aminothiazoles. mdpi.com
Alternative Synthetic Approaches for Thiazole Derivatives
While the Hantzsch synthesis is dominant, other methods for constructing the thiazole ring have been developed. These alternative approaches often aim to avoid the use of lachrymatory α-haloketones or to introduce different substitution patterns.
One such approach involves the reaction of active methylene (B1212753) ketones with thiourea and an oxidizing agent like iodine. This method allows for the in-situ generation of the α-halo ketone equivalent. Another strategy involves the multicomponent reaction of an aldehyde, a ketone, and thiourea under specific catalytic conditions.
Furthermore, novel methods continue to be explored. For instance, a one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes has been reported, offering a pathway to related heterocyclic structures. nih.gov
Derivatization Strategies of this compound and Related Analogs
The 2-aminothiazole scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications. The primary sites for derivatization of this compound are the exocyclic amino group and the C5 position of the thiazole ring.
N-Substitution Reactions on the Amine Group
The exocyclic amino group of this compound can readily undergo various N-substitution reactions, including acylation and alkylation, to introduce a wide range of functional groups.
N-Acylation: Acylation of the amino group is a common transformation, typically achieved by reacting the 2-aminothiazole with an acyl chloride or acid anhydride (B1165640) in the presence of a base. For example, acylation of 2-aminothiazoles with various acyl halides in dry pyridine (B92270) has been reported to produce the corresponding amides in high yields. nih.gov However, direct acylation can sometimes lead to mixtures of mono- and di-acylated products. To circumvent this, protection of the amino group, for instance with a Boc group, can be employed, followed by acylation and deprotection to yield the desired mono-acylated product cleanly. nih.gov
N-Alkylation: The amino group can also be alkylated using alkyl halides. The reaction conditions for N-alkylation often involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net The regioselectivity of alkylation can be a concern, as both the exocyclic and endocyclic nitrogen atoms can potentially be alkylated. However, under basic conditions, alkylation of the exocyclic amino group is generally favored. Studies on the alkylation of 2-amino-1,3-benzothiazole with α-iodo methyl ketones have shown that in the absence of a base, alkylation occurs at the endocyclic nitrogen. nih.gov
| Reagent | Conditions | Product | Reference |
| Acyl Chloride | Pyridine | N-Acyl-4-butyl-1,3-thiazol-2-amine | nih.gov |
| Boc Anhydride, then Acyl Chloride, then TFA | Stepwise protection, acylation, deprotection | N-Acyl-4-butyl-1,3-thiazol-2-amine | nih.gov |
| Alkyl Halide | K2CO3, DMF, 60-70 °C | N-Alkyl-4-butyl-1,3-thiazol-2-amine | researchgate.net |
Functionalization at the C5 Position of the Thiazole Ring
The C5 position of the 2-aminothiazole ring is an electron-rich site and is susceptible to electrophilic substitution reactions, providing a valuable handle for further functionalization.
Halogenation: Bromination is a common electrophilic substitution reaction at the C5 position. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can be used to introduce a bromine atom at this position. For instance, the bromination of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine in glacial acetic acid at 80 °C afforded the 5-bromo derivative. beilstein-journals.org This bromo-substituted thiazole can then serve as a precursor for further cross-coupling reactions.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgijpcbs.comjk-sci.comchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Studies on 4-aryl-2-aminothiazole derivatives have shown that formylation can occur at the C5 position of the thiazole ring, on the phenyl group, or on the amino group, depending on the specific substrate and reaction conditions. researchgate.net This reaction provides a route to 5-formyl-4-butyl-1,3-thiazol-2-amine, a versatile intermediate for further synthetic transformations.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen, typically bromine, at the C5 position opens up possibilities for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgnih.govlibretexts.orgmdpi.comyonedalabs.com This reaction allows for the formation of a carbon-carbon bond by coupling the 5-bromo-4-butyl-1,3-thiazol-2-amine with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy is widely used to synthesize biaryl and heteroaryl compounds. For example, Suzuki coupling of 5-bromoindazoles with thiopheneboronic acids has been successfully demonstrated. nih.gov
| Reaction | Reagent(s) | Product | Reference |
| Bromination | Br2, Acetic Acid | 5-Bromo-4-butyl-1,3-thiazol-2-amine | beilstein-journals.org |
| Vilsmeier-Haack | POCl3, DMF | 5-Formyl-4-butyl-1,3-thiazol-2-amine | researchgate.net |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4-butyl-1,3-thiazol-2-amine | wikipedia.orgnih.gov |
Modification of the Alkyl/Aryl Substituent at C4
The identity of the substituent at the C4 position of the 2-aminothiazole ring is fundamentally determined by the choice of the starting α-haloketone in the Hantzsch thiazole synthesis. This classical and widely used method involves the condensation of an α-haloketone with a thiourea or thioamide. Therefore, modification of the C4 substituent is typically achieved not by altering an existing group on the thiazole ring, but by synthesizing analogues with different C4 groups from the outset.
To synthesize this compound, the required precursor would be 1-halo-2-hexanone (e.g., 1-bromo-2-hexanone). By substituting this with other α-haloketones, a diverse library of 4-substituted-2-aminothiazoles can be generated. For instance, the reaction of 2-bromoacetylpyridine with a corresponding thiourea is employed to produce 2-amino-4-(2-pyridyl)thiazole derivatives. mdpi.com Similarly, using various substituted phenacyl bromides allows for the synthesis of a range of N,4-diaryl-1,3-thiazole-2-amines. mdpi.com
The general synthetic approach is outlined below:
Table 1: Synthesis of C4-Substituted 2-Aminothiazole Analogs via Hantzsch Synthesis
| C4-Substituent Desired | Required α-Haloketone | Resulting Product |
|---|---|---|
| Butyl | 1-Bromo-2-hexanone | This compound |
| Phenyl | 2-Bromoacetophenone | 4-Phenyl-1,3-thiazol-2-amine |
| 4-Methoxyphenyl | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine |
| Pyrid-2-yl | 2-Bromo-1-(pyridin-2-yl)ethan-1-one | 4-(Pyridin-2-yl)-1,3-thiazol-2-amine |
While direct modification of the C4-butyl group post-synthesis is less common, standard aliphatic chemistry could theoretically be applied, provided the reagents are compatible with the thiazole ring and the amino group. However, the predominant strategy remains the construction of the desired C4-substituted ring from tailored starting materials.
Chemical Reactivity Profiles and Reaction Mechanisms
The chemical reactivity of this compound is characterized by the interplay between the aromatic thiazole ring and the exocyclic amino group. This structure allows for a range of reactions, including electrophilic and nucleophilic attacks, as well as condensation and cycloaddition processes.
Electrophilic and Nucleophilic Reactions
The 2-aminothiazole scaffold possesses multiple sites susceptible to attack by both electrophiles and nucleophiles.
Nucleophilic Character: The exocyclic amino group at the C2 position is nucleophilic and readily reacts with various electrophiles.
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. For example, 2-amino-4-arylthiazoles react with acetic anhydride or benzoyl chlorides. researchgate.net This reaction is a common strategy for producing diverse derivatives. mdpi.comresearchgate.net
Reaction with Isothiocyanates: The nucleophilic amino group can add to the electrophilic carbon of an isothiocyanate to yield N-thiazolyl-N'-substituted thiourea derivatives. researchgate.net
Electrophilic Character: The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, which is activated by the electron-donating amino group.
Halogenation: The reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions can lead to the formation of 5-bromo derivatives. researchgate.net
The nucleophilicity of various 2-aminothiazole derivatives has been systematically studied and ranked on a general nucleophilicity scale, confirming the reactive nature of these compounds.
Table 2: Examples of Electrophilic and Nucleophilic Reactions
| Reaction Type | Reagent | Site of Reaction | Product Type |
|---|---|---|---|
| Nucleophilic (Acylation) | Acetic Anhydride | C2-Amino Group | N-(4-butylthiazol-2-yl)acetamide |
| Nucleophilic (Thiourea Formation) | Phenyl Isothiocyanate | C2-Amino Group | 1-(4-butylthiazol-2-yl)-3-phenylthiourea |
| Electrophilic (Halogenation) | Bromine (Br₂) | C5-Position | 2-Amino-5-bromo-4-butylthiazole |
Condensation and Cycloaddition Reactions
Condensation Reactions: The amino group of this compound can participate in condensation reactions with carbonyl compounds. For instance, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol produces the corresponding 2-arylideneamino-4-phenylthiazoles, which are a class of Schiff bases. Similar reactions are expected for the 4-butyl analogue.
Furthermore, if a substituent on the thiazole ring contains an active carbonyl group, it can undergo condensation. The Claisen-Schmidt condensation of 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with aldehydes to form chalcones has been reported, demonstrating the reactivity of carbonyl groups attached to the thiazole system. researchgate.net
Cycloaddition Reactions: The thiazole ring system can participate in cycloaddition reactions, although this often requires specific activation. A notable example is the [4+2] cycloaddition (Diels-Alder reaction) of 4-alkenyl-2-aminothiazoles. In these reactions, the 4-alkenyl-thiazole acts as an "in-out" diene, reacting with dienophiles like nitroalkenes. The reaction proceeds with high regioselectivity to furnish tetrahydrobenzothiazole derivatives after a subsequent hydrogen migration.
While this compound does not possess the required conjugated diene system for this specific reaction, this reactivity highlights a potential pathway for functionalized derivatives. If the C4-butyl group were modified to a butenyl or butadienyl substituent, it could undergo such cycloaddition reactions.
Oxidation Reactions
The 2-aminothiazole ring is generally stable to mild oxidizing agents, but its behavior can vary depending on the reagent and reaction conditions.
The sulfur atom in the thiazole ring is a potential site for oxidation, but this is not always a facile process. For instance, in a fused imidazo[2,1-b]thiazole (B1210989) system containing a methylthio substituent, oxidation with oxone (potassium peroxymonosulfate) selectively oxidized the external sulfide (B99878) to a sulfonyl group, leaving the thiazole ring intact. researchgate.net This suggests a degree of resistance of the ring itself to this type of oxidant.
However, under more forceful conditions, the 2-aminothiazole structure can be compromised. The chemical oxidative polymerization of 2-aminothiazole using oxidants like copper(II) chloride has been reported. mdpi.com This process leads to the formation of poly(2-aminothiazole), indicating that under these conditions, the monomeric unit undergoes significant transformation, likely involving ring-opening or coupling through various positions to form a conjugated polymer.
Advanced Structural Analysis of this compound Fails to Yield Sufficient Data
An in-depth review of available scientific literature and spectral databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. While the synthesis and properties of various 2-aminothiazole derivatives are widely reported, specific and verifiable spectroscopic characterizations for the n-butyl substituted variant remain elusive. This scarcity of information prevents a comprehensive analysis as outlined in the requested article structure.
Initial searches for Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra, Fourier-Transform Infrared (FT-IR) spectroscopy data, and High-Resolution Mass Spectrometry (HRMS) findings for this compound did not yield the specific, research-grade data necessary for a thorough structural elucidation. The majority of accessible data pertains to the isomeric compound, 4-tert-butyl-1,3-thiazol-2-amine (B189682), or other analogs, which possess different molecular geometries and consequently, distinct spectroscopic profiles.
Without access to primary experimental data from peer-reviewed sources, any attempt to populate the requested sections on NMR, FT-IR, and HRMS would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The detailed interpretation of chemical shifts, vibrational frequencies, and fragmentation patterns is entirely dependent on the availability of this foundational data.
Consequently, it is not possible to generate the requested scientific article with the specified level of detail and adherence to the provided outline. The creation of data tables and in-depth discussions on the spectroscopic characterization of this compound cannot proceed without the foundational experimental results. Further research and publication of the spectral properties of this specific compound are necessary before a comprehensive review can be compiled.
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural analysis of volatile and semi-volatile compounds such as 4-butyl-1,3-thiazol-2-amine. In the mass spectrometric analysis of the isomeric 4-tert-butyl-1,3-thiazol-2-amine (B189682), the compound exhibits a distinct fragmentation pattern that aids in its characterization.
Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a series of characteristic ions. The mass spectrum displays a molecular ion peak ([M]⁺) corresponding to its molecular weight. smolecule.com In the case of 4-tert-butyl-1,3-thiazol-2-amine, this peak is observed at a mass-to-charge ratio (m/z) of 156. nih.gov
A prominent peak in the spectrum is often the base peak, which is the most intense signal. For 4-tert-butyl-1,3-thiazol-2-amine, a top peak is noted at m/z 141. nih.gov This significant fragment likely results from the loss of a methyl group (CH₃•), a characteristic fragmentation pathway for compounds containing a tert-butyl group, leading to the formation of a stable carbocation. Under electrospray ionization conditions, the compound readily forms a protonated molecular ion ([M+H]⁺) at m/z 157. smolecule.com
Table 1: Key Mass Spectrometric Data for 4-tert-butyl-1,3-thiazol-2-amine
| Ion Type | m/z Value | Description |
|---|---|---|
| Molecular Ion ([M]⁺) | 156 | Corresponds to the molecular weight of the compound. nih.gov |
| Protonated Molecular Ion ([M+H]⁺) | 157 | Observed under electrospray ionization. smolecule.com |
X-ray Diffraction Studies for Crystalline Structure Analysis
For the related compound, 4-tert-butyl-1,3-thiazol-2-amine, a crystal structure has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC). The entry is cataloged under the CCDC number 716583. nih.gov Analysis of this crystallographic data reveals the precise spatial arrangement of the thiazole (B1198619) ring, the amino group, and the tert-butyl substituent. Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino group and the thiazole nitrogen atom, which dictate the crystal packing and influence the physical properties of the solid.
While the full crystallographic data set (including unit cell dimensions, space group, and atomic coordinates) is contained within the CCDC deposition, this information confirms the molecular structure and provides a solid-state model for computational and further experimental studies.
Table 2: Crystallographic Data Identifier for 4-tert-butyl-1,3-thiazol-2-amine
| Parameter | Identifier |
|---|
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. These techniques are sensitive to the molecular structure, particularly the presence of chromophores and auxochromes. The 2-aminothiazole (B372263) moiety in this compound constitutes the primary chromophore.
Specific experimental UV-Vis absorption and fluorescence emission data for this compound are not extensively detailed in the available literature. However, the spectroscopic properties can be inferred from the behavior of similar 2-aminothiazole derivatives. Generally, 2-aminothiazole and its simple alkyl derivatives exhibit UV absorption maxima in the range of 250-270 nm. This absorption corresponds to π-π* electronic transitions within the heterocyclic aromatic system. The amino group (-NH₂) acts as an auxochrome, influencing the position and intensity of the absorption bands.
Fluorescence in 2-aminothiazole derivatives can be sensitive to the molecular environment, including solvent polarity and pH. Upon excitation at their absorption maximum, these compounds may exhibit fluorescence emission at longer wavelengths. For instance, studies on other substituted 1,3,4-thiadiazole derivatives, which are structurally related, show that molecular aggregation and substituent effects can lead to dual fluorescence phenomena. nih.gov The emission properties of this compound would be influenced by the nature of the butyl substituent and the potential for intermolecular interactions in solution.
Table 3: Expected Spectroscopic Properties of this compound
| Spectroscopic Technique | Expected Characteristics | Influencing Factors |
|---|---|---|
| UV-Vis Absorption | Absorption maximum (λmax) expected in the 250-270 nm range, corresponding to π-π* transitions. | Solvent polarity, pH, and substitution on the thiazole ring. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. These methods are essential for understanding the electronic environment of a molecule like 4-Butyl-1,3-thiazol-2-amine, which governs its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govlongdom.orgnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. longdom.orgdeeporigin.com Applications of DFT in studying a molecule such as this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure).
Electronic Property Prediction: Calculating properties like dipole moments, polarizability, and molecular electrostatic potential maps, which indicate the charge distribution and reactive sites on the molecule. deeporigin.com
Vibrational Analysis: Predicting infrared and Raman spectra, which can be used to characterize the molecule's vibrational modes and compare theoretical structures with experimental data.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.comunesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comunesp.br
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Specific Frontier Molecular Orbital analysis, including the calculation of HOMO-LUMO energies and the resulting energy gap for this compound, has not been detailed in the available scientific literature.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques in the field of drug discovery and molecular biology. They are used to predict how a small molecule, or ligand, might interact with a larger biological target, such as a protein or enzyme.
Molecular docking simulates the binding process between a ligand (e.g., this compound) and a receptor with a known three-dimensional structure. iaanalysis.com The primary goals of a docking study are to predict the preferred orientation and conformation of the ligand within the receptor's binding site (the "pose") and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govstudylib.net This allows researchers to visualize and analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
At present, there are no specific molecular docking studies in the peer-reviewed literature that detail the binding interactions of this compound with specific biological targets.
In silico screening, also known as virtual screening, is a computational approach that involves the rapid assessment of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. biosolveit.delongdom.orgpatsnap.com This process significantly narrows the field of candidates for experimental testing, saving time and resources. frontiersin.org
Rational drug design relies on these computational principles to modify and optimize lead compounds. By understanding the structure-activity relationship (SAR) through modeling, chemists can make targeted modifications to a molecule's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. patsnap.comfrontiersin.org
There are no published studies focused on the use of this compound in in silico screening campaigns or as a scaffold in rational drug design projects.
Conformational Analysis and Molecular Dynamics Simulations
Molecules, particularly those with rotatable single bonds like the butyl group in this compound, are not static structures. They exist as an ensemble of different spatial arrangements called conformations. drugdesign.orgchemistrysteps.com
Conformational analysis is the study of the different conformations of a molecule and their relative energies. chemistrysteps.com The goal is to identify the most stable, low-energy conformers, as these are the most likely to be biologically active. scribd.com
Detailed conformational analysis or molecular dynamics simulations specifically investigating the behavior of this compound are not available in the current body of scientific literature.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers profound insights into the molecular structure and spectroscopic properties of chemical compounds. For 4-tert-butyl-1,3-thiazol-2-amine (B189682), an isomer of this compound, theoretical studies have been conducted using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, with a 6-311+G basis set. These studies provide a detailed understanding of the molecule's geometric parameters and vibrational spectra. core.ac.uk
The optimized geometric parameters, including bond lengths and bond angles, have been calculated. For instance, the calculated bond lengths for the thiazole (B1198619) ring, such as C=N and C=C, are in good agreement with values reported for similar substituted aminothiazoles. core.ac.uk The bond angle calculations for the thiazole ring also align well with reported values, confirming the reliability of the computational models used. core.ac.uk
Vibrational spectroscopy is a key tool for identifying molecular structures, and theoretical calculations are crucial for assigning the observed spectral bands. For 4-tert-butyl-1,3-thiazol-2-amine, the vibrational wavenumbers were calculated and compared with experimental Fourier-transform infrared (FTIR) spectra. core.ac.uk The results show an excellent correlation between the theoretical wavenumbers calculated by the B3LYP method and the experimental data, with a regression coefficient of 0.999. core.ac.uk The assignments of the vibrational modes were performed based on the Potential Energy Distribution (PED). core.ac.uk For example, the scissoring mode of the amino group (s-NH2), an important feature in the IR spectrum, is reported in the region of 1530-1650 cm⁻¹ for similar molecules, and the calculated values for 4-tert-butyl-1,3-thiazol-2-amine fall within this expected range. core.ac.uk
Below are tables summarizing the theoretically predicted geometric and spectroscopic parameters for 4-tert-butyl-1,3-thiazol-2-amine.
Table 1: Selected Theoretically Calculated Bond Lengths (Å) and Bond Angles (°) for 4-tert-butyl-1,3-thiazol-2-amine Data sourced from a computational study using B3LYP and HF methods with a 6-311+G basis set. core.ac.uk
Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Selected Modes of 4-tert-butyl-1,3-thiazol-2-amine Theoretical values were calculated using the B3LYP/6-311+G method. core.ac.uk
Computational Studies on Photophysical Properties
Photophysical properties, such as UV-Vis absorption, fluorescence, and phosphorescence, are dictated by the electronic structure of a molecule and the transitions between electronic states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these properties.
Despite a thorough review of the scientific literature, specific computational studies focusing on the photophysical properties of this compound or its isomer, 4-tert-butyl-1,3-thiazol-2-amine, were not identified. While computational studies on other thiazole derivatives have explored their electronic transitions and UV-Vis spectra, direct theoretical data on the excited states, absorption maxima, and luminescence characteristics of this compound are not available in the reviewed sources. tandfonline.comscielo.org.za Therefore, a detailed analysis of its computationally predicted photophysical properties cannot be provided at this time.
Research Applications and Areas of Investigation
Applications in Medicinal Chemistry as a Bioactive Scaffold
The versatility of the 2-aminothiazole (B372263) scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles. These derivatives have been explored for their potential to treat a multitude of diseases. scholarsresearchlibrary.com
Antibacterial Investigations:
Derivatives of 2-aminothiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-substituted 2-aminothiazole derivatives have shown notable inhibitory effects. The antibacterial activity is often influenced by the nature and position of substituents on the thiazole (B1198619) ring and the amino group. One study highlighted that a compound featuring a 4-butylphenyl group attached to the thiazole ring exhibited antibacterial properties. nih.gov
Antifungal Studies:
The 2-aminothiazole moiety is also a component of compounds investigated for their antifungal potential. The mechanism of action can vary, but some derivatives have been found to disrupt fungal cell membranes or inhibit essential enzymes. For example, a novel compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, was identified as a potent antifungal agent against Candida albicans, inducing oxidative damage within the fungal cells. While not a direct analogue, this highlights the potential of the core thiazole structure in antifungal drug development.
The following table provides examples of 2-aminothiazole derivatives (not 4-Butyl-1,3-thiazol-2-amine) and their reported antimicrobial activities to illustrate the potential of this chemical class.
| Derivative Class | Reported Activity | Organism(s) |
|---|---|---|
| N-substituted 2-aminothiazoles | Antibacterial | Gram-positive and Gram-negative bacteria |
| 2-Aminothiazoles with aryl substitutions | Antifungal | Candida species |
The 2-aminothiazole scaffold is a key component in several anticancer agents, including the FDA-approved drug Dasatinib. nih.gov Consequently, extensive research has been dedicated to synthesizing and evaluating novel 2-aminothiazole derivatives for their antiproliferative activities against various cancer cell lines. nih.gov
The anticancer effects of these compounds are often attributed to their ability to inhibit specific enzymes crucial for cancer cell growth and proliferation, such as various kinases. nih.gov While no specific anticancer studies on this compound are documented, research on related compounds suggests potential mechanisms. For example, some 2-aminothiazole derivatives with lipophilic substituents like a butylidene group at the 4- or 5-position have shown antitumor activity against human lung cancer and glioma cell lines. nih.gov
The table below showcases examples of 2-aminothiazole derivatives (not this compound) and their observed anticancer activities, providing context for the potential of this scaffold.
| Derivative Type | Reported Activity | Cancer Cell Line(s) |
|---|---|---|
| 2,4-disubstituted thiazoles | Antineoplastic activity with broad-spectrum effects. nih.gov | Various human tumor subpanels. nih.gov |
| N,4-diaryl-1,3-thiazol-2-amines | Potent antiproliferative activity. nih.gov | Human cancer cell lines. nih.gov |
Derivatives of 2-aminothiazole have been investigated for their potential as anti-inflammatory agents. scholarsresearchlibrary.com The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. While there is a lack of specific anti-inflammatory research on this compound, the general class of 2-aminothiazoles has shown promise in this area.
The search for new treatments for leishmaniasis has led researchers to explore various heterocyclic compounds, including 2-aminothiazole derivatives. nih.gov These compounds have been evaluated for their activity against different Leishmania species. Although specific studies on this compound are not available, the 2-aminothiazole scaffold is considered a viable starting point for the development of novel antileishmanial drugs. nih.gov
Certain derivatives of the 2-aminothiazole class have been reported to possess antioxidant properties. mdpi.com Antioxidants are compounds that can neutralize harmful free radicals in the body, thereby preventing oxidative stress, which is implicated in various diseases. The antioxidant potential of these compounds is typically evaluated through in vitro assays that measure their ability to scavenge free radicals. The specific antioxidant capacity of this compound has not been reported.
A significant area of anticancer research involving 2-aminothiazole derivatives is their ability to inhibit tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential for cell division. By inhibiting this process, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov
A series of N,4-diaryl-1,3-thiazol-2-amines were designed and synthesized as tubulin inhibitors, with some compounds showing potent antiproliferative activity. nih.gov For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent inhibitor of tubulin polymerization. nih.gov While this provides a mechanistic framework, specific studies on the effect of this compound on tubulin polymerization have not been documented.
The following table illustrates the enzyme inhibition activity of a related 2-aminothiazole derivative (not this compound) to provide context.
| Compound | Target Enzyme/Process | Reported IC50 |
|---|
Role in Materials Science and Functional Materials Development
The inherent electronic properties of the thiazole ring system make its derivatives, including this compound, valuable precursors and components in the development of advanced functional materials.
The thiazole moiety is a recognized building block in the design of organic molecules with significant nonlinear optical (NLO) properties. researchgate.net These materials are crucial for applications in optoelectronics, including optical switching and data processing. The efficacy of these molecules stems from their intramolecular charge-transfer capabilities, which can be tuned by attaching electron-donating and electron-accepting groups to the heterocyclic core.
Theoretical and experimental studies have demonstrated that incorporating thiazole rings can enhance molecular second-order and third-order NLO susceptibilities. tandfonline.comacs.org For instance, research on related thiazole-containing Schiff bases has shown strong optical absorption in the UV-visible range (335–372 nm) and significant third-order NLO polarizability (γ). tandfonline.com The 2-amino group on the thiazole ring acts as an effective electron donor, making compounds like this compound potential starting points for the synthesis of such chromophores. While specific NLO data for this compound is not extensively documented, the properties of analogous compounds underscore its potential in this field.
Table 1: Nonlinear Optical (NLO) Properties of Related Thiazole Derivatives
| Compound Structure | Maximum Absorption (λmax) | Third-Order NLO Polarizability (γ) | Source |
|---|---|---|---|
| Thiazole-Schiff Base 1 | 347 nm | 46.67 × 10⁴ a.u. | tandfonline.com |
| Thiazole-Schiff Base 2 | 357 nm | 22.34 × 10⁴ a.u. | tandfonline.com |
Heterocyclic compounds containing nitrogen and sulfur atoms are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. iau.irnih.gov The 2-aminothiazole structure is particularly adept at this function. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate the adsorption of the molecule onto the metal surface. This process forms a protective film that isolates the metal from the corrosive medium. rsc.orgresearchgate.net
Studies on various 2-aminothiazole derivatives have demonstrated their high inhibition efficiency. For example, 4-(pyridin-4-yl)thiazol-2-amine was found to be an effective mixed-type inhibitor for mild steel in 1 M HCl, achieving a maximum inhibition efficiency of 96.06%. rsc.org Similarly, 4-(pyridin-3-yl)thiazol-2-amine (B1265852) showed up to 94% efficiency in protecting copper in an acidic solution. researchgate.net The adsorption of these compounds typically follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer on the metal surface that involves both physisorption and chemisorption. rsc.org The butyl group in this compound would further enhance its surface coverage and hydrophobicity, contributing to its potential as a robust corrosion inhibitor.
Table 2: Corrosion Inhibition Efficiency of 2-Aminothiazole Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.06 | rsc.org |
| 4-(pyridin-3-yl)thiazol-2-amine | Copper | 1 M HCl | 94 | researchgate.net |
| 4-(naphthalen-1-yl)thiazol-2-amine | Copper | 1 M HCl | ~90 | iau.ir |
Intermediate in Complex Organic Synthesis
The 2-aminothiazole scaffold, including this compound, is a cornerstone in synthetic organic chemistry due to its utility as a versatile building block for more complex molecules. Its synthesis is most commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). nih.govresearchgate.net For this compound, this would typically involve the reaction of 1-bromo-2-hexanone with thiourea.
Once formed, the 2-aminothiazole ring offers multiple sites for further functionalization. The exocyclic amino group can readily undergo a variety of reactions, serving as a nucleophile for acylation, arylation, and the formation of Schiff bases or ureas. mdpi.commdpi.com Furthermore, the thiazole ring itself can be modified. For instance, if a halogenated precursor is used, the resulting halothiazole can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. mdpi.comresearchgate.net This synthetic flexibility allows for the construction of large libraries of diverse compounds for various applications, including pharmaceuticals and materials science. nih.gov
Table 3: Key Synthetic Reactions Involving the 2-Aminothiazole Scaffold
| Reaction Type | Reagents/Catalysts | Purpose | Source |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thiourea | Formation of the 2-aminothiazole ring | nih.gov |
| Acylation | Chloroacetyl chloride | Modification of the 2-amino group | mdpi.com |
| Schiff Base Formation | Aromatic Aldehydes | Derivatization of the 2-amino group | researchgate.net |
| Suzuki Cross-Coupling | Aryl boronic acid, Pd(0) catalyst | C-C bond formation on the thiazole ring | mdpi.comresearchgate.net |
Agrochemical Research
The thiazole moiety is a key structural feature in numerous commercially successful agrochemicals. Consequently, derivatives of 2-aminothiazole are frequently investigated for their potential biological activities, including fungicidal, insecticidal, and herbicidal properties.
Research has shown that compounds derived from the 2-aminothiazole scaffold exhibit significant antifungal activity against a range of plant pathogens. mdpi.comresearchgate.net For example, a study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, synthesized from 2-amino-4-arylthiazoles, demonstrated notable fungicidal effects against seven agricultural fungi, including Botrytis cinerea. mdpi.comresearchgate.net Other studies have highlighted the potent anti-biofilm activity of thiazole derivatives against fungi like Candida albicans, which can be relevant in preventing plant surface colonization. nih.gov The mechanism of action is often related to the disruption of the fungal cell wall or membrane. nih.gov While direct agrochemical testing of this compound is not widely published, its structural class is a proven source of lead compounds in the development of new crop protection agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-2-hexanone |
| Thiourea |
| 4-(pyridin-4-yl)thiazol-2-amine |
| 4-(pyridin-3-yl)thiazol-2-amine |
| 4-(naphthalen-1-yl)thiazol-2-amine |
| Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate |
| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one |
| para-nitroaniline |
| Chloroacetyl chloride |
| 2-amino-4-arylthiazole |
Future Perspectives and Research Directions
Development of Novel and Efficient Synthetic Methodologies
The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), remains a primary method for producing 2-aminothiazole (B372263) derivatives. nih.govresearchgate.netorganic-chemistry.org For 4-Butyl-1,3-thiazol-2-amine, this would typically involve the reaction of 1-halo-3,3-dimethyl-2-butanone with thiourea. A similar approach has been successfully used to synthesize related structures, such as reacting 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with thiourea. nih.gov
Future research will likely focus on optimizing this process for higher efficiency, yield, and sustainability. Key areas for development include:
Novel Catalytic Systems: The exploration of heterogeneous and reusable catalysts, such as silica-supported tungstosilisic acid, could offer greener alternatives to traditional methods, allowing for easier product purification and catalyst recycling. nih.gov
Flow Chemistry: Implementing continuous flow synthesis setups can offer precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for large-scale production.
| Methodology | Description | Advantages | Future Direction for this compound |
|---|---|---|---|
| Conventional Hantzsch Synthesis | Reaction of α-haloketone and thiourea, often in refluxing ethanol (B145695). nih.gov | Well-established, reliable. | Optimization of solvent and temperature; use as a benchmark. |
| Multi-Component Reaction | One-pot reaction combining starting materials with a catalyst. nih.gov | High atom economy, reduced waste, shorter synthesis time. | Development of a one-pot protocol using 3,3-dimethyl-2-butanone, a halogen source, and thiourea. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Scalable, improved safety, high purity, precise control. | Designing a flow process for safe and scalable production. |
Integration of Advanced Spectroscopic and Structural Characterization Techniques
The structural elucidation of newly synthesized compounds is fundamental. While standard techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry are routinely used for characterizing 2-aminothiazole derivatives, future research on this compound would benefit from more advanced methods. rsc.orgnih.gov
Theoretical studies on the closely related 4-tert-butyl-1,3-thiazol-2-amine (B189682) (BTA) have already been performed using Density Functional Theory (DFT) to calculate and analyze its geometrical parameters and vibrational spectra, showing good agreement with experimental FTIR data. core.ac.uk Future work could expand on this by:
Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) to provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of the thiazole ring.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure of this compound would provide definitive proof of its molecular geometry, bond lengths, and bond angles in the solid state. This experimental data is invaluable for validating computational models. nih.gov Crystal structures of more complex derivatives containing the 4-butyl-thiazole core have been successfully determined, demonstrating the feasibility of this approach. nih.gov
Vibrational Spectroscopy Analysis: A detailed comparison of experimental FTIR and Raman spectra with theoretically predicted spectra from high-level DFT calculations can offer deep insights into the molecule's vibrational modes and electronic structure. core.ac.uk
Synergistic Approaches Combining Computational and Experimental Studies
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research. For this compound, this synergy can be exploited in several ways:
Predicting Physicochemical Properties: DFT and other in silico methods can predict key properties such as molecular geometry, electronic structure (HOMO-LUMO energy gap), and spectral data, guiding experimental characterization. core.ac.uknih.govresearchgate.net
Mechanism and Reactivity Studies: Computational modeling can elucidate reaction mechanisms for novel synthetic routes, helping to optimize conditions and predict potential byproducts.
Virtual Screening and Molecular Docking: If a biological activity is identified, molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives interact with biological targets like enzymes or receptors. nih.govresearchgate.netsemanticscholar.org This can guide the design of more potent and selective analogs, as has been demonstrated for other thiazole derivatives targeting enzymes like elastase. nih.gov
Exploration of New Biological Activities and Target Identification
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net While specific biological data for this compound is scarce, the known activities of related compounds suggest several promising avenues for future research.
Broad-Spectrum Biological Screening: The compound should be subjected to comprehensive screening against various biological targets. This includes assays for:
Anticancer Activity: Testing against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) is a high priority, as many 2-aminothiazoles show potent cytotoxic effects. nih.govresearchgate.netresearchgate.netkoreascience.kr
Antimicrobial Activity: Evaluating its efficacy against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi is warranted, given the known antimicrobial potential of this class of compounds. mdpi.comresearchgate.netnih.govufms.br
Target Identification and Mechanism of Action: Should a significant biological activity be discovered, subsequent research must focus on identifying the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to elucidate the mechanism by which the compound exerts its effect. For example, some thiazole derivatives act as kinase inhibitors, while others function as tubulin polymerization inhibitors. mdpi.com
Structure-Activity Relationship (SAR) Studies: Once a lead activity is confirmed, a focused library of derivatives could be synthesized by modifying the butyl group or the amine function to establish a clear SAR. This would guide the optimization of the compound to enhance potency and selectivity.
| Biological Activity | Rationale based on Thiazole Derivatives | Potential Targets |
|---|---|---|
| Anticancer | Many 2-aminothiazoles are potent inhibitors of cancer cell proliferation. nih.govresearchgate.net | Kinases (e.g., EGFR, B-RAF), Tubulin, Topoisomerase. nih.govmdpi.com |
| Antibacterial | The thiazole ring is a key component of many antibacterial agents. mdpi.comresearchgate.net | DNA gyrase, Cell wall synthesis enzymes. |
| Antifungal | Thiazole derivatives have shown efficacy against pathogenic fungi. mdpi.com | Ergosterol biosynthesis pathway, Fungal cell wall integrity. |
| Anti-inflammatory | The scaffold is present in compounds that inhibit inflammatory pathways. nih.gov | COX enzymes, Cytokine production pathways. |
Advancements in Sustainable and Green Chemical Syntheses
In line with the principles of green chemistry, future synthetic work on this compound should prioritize environmentally benign methods. nih.govcore.ac.uk Conventional organic syntheses often rely on hazardous solvents and reagents and can generate significant chemical waste.
Future research directions should focus on:
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasonic mdpi.comnih.govnih.govresearchgate.net or microwave irradiation researchgate.netnih.govnih.govrjpbcs.comjchps.com can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. These techniques have been successfully applied to the synthesis of various thiazole derivatives.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. ufms.brnih.gov
Catalyst-Free and Solvent-Free Conditions: Developing synthetic protocols that operate under solvent-free conditions, potentially with grinding or mechanochemistry, represents an ideal green chemistry approach. rjpbcs.com Similarly, catalyst-free versions of the Hantzsch synthesis in green solvents like water have been reported and could be adapted.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents and more efficient, sustainable chemical processes.
Q & A
Q. Example Protocol :
- Step 1 : React 1-butylthiourea with 2-bromoacetophenone in ethanol under reflux.
- Step 2 : Purify via recrystallization (ethanol/water).
- Step 3 : Validate purity using -NMR (δ 6.8–7.2 ppm for aromatic protons) and GC-MS (m/z 156.25 for molecular ion peak) .
How can the structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
A combination of spectroscopic and analytical techniques is critical:
- NMR : - and -NMR to confirm proton and carbon environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3300 cm) and C-S bonds (~650 cm) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 61.5%, H: 8.4%, N: 17.9%, S: 12.2%) .
What computational strategies are effective in predicting synthetic routes for this compound derivatives?
Advanced Research Question
Retrosynthetic analysis using density-functional theory (DFT) and AI-driven models improves route efficiency. For example:
- DFT Calculations : Optimize transition states and reaction energetics (e.g., Becke’s hybrid functional for exchange-correlation ).
- AI Models : Platforms like Pistachio and Reaxys predict feasible one-step routes by leveraging reaction databases .
Table 1 : Computational Tools for Retrosynthesis
| Model | Application | Accuracy Metric |
|---|---|---|
| Template_relevance Pistachio | Predicts bond-forming steps | 85% success rate |
| Reaxys_biocatalysis | Enzymatic route optimization | 78% feasibility |
How can contradictions in spectroscopic data for thiazol-2-amine derivatives be resolved?
Advanced Research Question
Discrepancies (e.g., NMR peak splitting or unexpected IR bands) often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) .
- DFT Simulations : Compare experimental spectra with computed vibrational frequencies or -NMR shifts .
- Dynamic NMR : Resolve tautomeric equilibria by variable-temperature studies .
What experimental design considerations are critical when studying the biological activity of this compound?
Advanced Research Question
- Solubility Optimization : Use DMSO or ethanol for in vitro assays (≥95% purity) .
- Positive/Negative Controls : Include reference compounds (e.g., 4-phenylthiazole derivatives) .
- Dose-Response Curves : Assess IC values in antimicrobial assays (e.g., against S. aureus or C. albicans) .
Table 2 : Biological Activity of Thiazol-2-amine Derivatives
| Derivative | Activity (IC, μM) | Target Organism |
|---|---|---|
| 4-(2,4-Dimethylphenyl)-5-propyl | 12.3 ± 1.2 | Staphylococcus aureus |
| 4-(4-Nitrophenyl) | 8.9 ± 0.8 | Candida albicans |
What are the key chemical properties of this compound that influence its reactivity?
Basic Research Question
- Electron-Deficient Thiazole Ring : Facilitates nucleophilic substitution at the 2-position .
- Butyl Substituent : Enhances lipophilicity (logP ~2.1), impacting membrane permeability in bioassays .
- Basicity : pK ~5.2 for the amine group, affecting protonation in aqueous media .
How does the substitution pattern on the thiazole ring affect the compound's interaction with biological targets?
Advanced Research Question
Substituents alter electronic and steric profiles:
- Electron-Withdrawing Groups (e.g., NO) : Increase electrophilicity, enhancing binding to cysteine proteases .
- Bulky Groups (e.g., tert-butyl) : Improve selectivity by reducing off-target interactions .
Example : 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine shows 3-fold higher selectivity for kinase inhibitors compared to unsubstituted analogs .
What are the standard protocols for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Amber glass bottles at –20°C to prevent photodegradation .
- Solubility : 25 mg/mL in DMSO; avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Safety : Use gloves and fume hoods; LD (oral, rat) = 320 mg/kg .
What role do density-functional theory (DFT) calculations play in understanding the electronic structure of this compound?
Advanced Research Question
DFT (e.g., B3LYP functional) predicts:
- HOMO-LUMO Gaps : Correlate with reactivity (e.g., ΔE = 4.1 eV for nucleophilic attack) .
- Charge Distribution : Partial charges on sulfur (–0.35) and nitrogen (–0.28) guide site-specific modifications .
How can researchers address discrepancies between experimental and computational data in thiazol-2-amine studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
